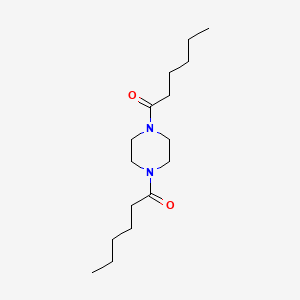

Piperazine, 1,4-dihexanoyl-

Description

Overview of the Piperazine (B1678402) Heterocyclic Core in Organic Synthesis and Theoretical Studies

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and organic synthesis. nih.govvedantu.com It is one of the most prevalent nitrogen heterocycles found in pharmaceuticals. mdpi.comresearchgate.net The significance of the piperazine core stems from several key features:

Structural Scaffolding: The piperazine ring serves as a versatile scaffold for constructing complex molecules. Its chair-like conformation and the presence of two reactive nitrogen atoms allow for the introduction of various functional groups. nih.gov

Pharmacokinetic Properties: The two nitrogen atoms within the piperazine core can significantly improve the pharmacokinetic profile of drug candidates. mdpi.com These nitrogen sites act as hydrogen bond acceptors and can be protonated, which often leads to increased water solubility and bioavailability. nih.govmdpi.com

Biological Activity: The piperazine moiety itself is associated with a wide array of biological activities. researchgate.net Derivatives of piperazine have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comresearchgate.netresearchgate.net

Rationale for Academic Research on 1,4-Disubstituted Piperazine Derivatives

The substitution at the 1 and 4 nitrogen atoms of the piperazine ring is a primary strategy for developing new chemical entities with specific functions. researchgate.net The rationale for focusing on 1,4-disubstituted piperazines in academic research is compelling:

Diverse Biological Activities: A vast number of 1,4-disubstituted piperazine derivatives have been synthesized and evaluated for their therapeutic potential. researchgate.netnih.gov These compounds exhibit a broad spectrum of biological effects, such as anti-HIV activity and enzyme inhibition. researchgate.netnih.gov

Synthetic Accessibility: Classic synthetic strategies, such as nucleophilic substitution and transition-metal-catalyzed C-N bond coupling, provide reliable methods for creating a diverse library of 1,4-disubstituted piperazines. researchgate.net

Contextualization of the Hexanoyl Moiety in Chemical and Biochemical Research Systems

The hexanoyl group, a six-carbon acyl chain derived from hexanoic acid, is the substituent present in "Piperazine, 1,4-dihexanoyl-". The inclusion of this moiety has specific implications for the molecule's properties:

Surfactant Properties: In other contexts, such as in sugar-derived esters, the hexanoyl moiety acts as the hydrophobic tail of a surfactant molecule. researchgate.net This highlights its role in mediating interactions between polar and nonpolar environments. researchgate.net

Metabolic Considerations: Acyl groups can be subject to metabolic transformations in biological systems. The stability and reactivity of the amide bond connecting the hexanoyl group to the piperazine nitrogen are key factors in the compound's biochemical behavior.

Chemical and Physical Properties of Piperazine, 1,4-dihexanoyl-

The following table summarizes the key identifiers and computed properties of Piperazine, 1,4-dihexanoyl-.

| Property | Value | Source |

| Molecular Formula | C16H30N2O2 | uni.lu |

| Molecular Weight | 282.4 g/mol | uni.lu |

| IUPAC Name | 1-(4-hexanoylpiperazin-1-yl)hexan-1-one | uni.lu |

| SMILES | CCCCCC(=O)N1CCN(CC1)C(=O)CCCCC | uni.lu |

| InChIKey | FDZTWQOEIFKHDA-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 2.8 | uni.lu |

| Monoisotopic Mass | 282.23074 Da | uni.lu |

Detailed Research Findings

Specific academic research focusing exclusively on Piperazine, 1,4-dihexanoyl- is limited in the public domain. However, based on its structure as a 1,4-diacylpiperazine, several characteristics can be inferred. The compound is a diamide, formed by the acylation of both nitrogen atoms of the piperazine ring with hexanoyl chloride or a related activated form of hexanoic acid.

The academic interest in this specific compound would likely lie in its potential use as a reference compound in analytical studies, as a building block for more complex molecules, or in materials science, where its symmetrical structure and lipophilic nature could be of interest. Further research would be necessary to fully characterize its chemical reactivity, physical properties, and any potential biological activity.

Structure

3D Structure

Properties

CAS No. |

18903-09-8 |

|---|---|

Molecular Formula |

C16H30N2O2 |

Molecular Weight |

282.42 g/mol |

IUPAC Name |

1-(4-hexanoylpiperazin-1-yl)hexan-1-one |

InChI |

InChI=1S/C16H30N2O2/c1-3-5-7-9-15(19)17-11-13-18(14-12-17)16(20)10-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

FDZTWQOEIFKHDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N1CCN(CC1)C(=O)CCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperazine, 1,4 Dihexanoyl and Its Structural Analogs

Strategies for N,N'-Diacylation within Piperazine (B1678402) Ring Systems

The N,N'-diacylation of the piperazine ring is a fundamental transformation for creating symmetrical derivatives like Piperazine, 1,4-dihexanoyl-. This process involves the introduction of two acyl groups onto the nitrogen atoms of the piperazine core.

Direct Acylation via Nucleophilic Substitution Approaches

Direct acylation is a common method for synthesizing N,N'-diacylpiperazines. This approach typically involves the reaction of piperazine with an acylating agent, such as an acyl chloride or anhydride, through nucleophilic substitution. mdpi.com For the synthesis of Piperazine, 1,4-dihexanoyl-, piperazine would be reacted with two equivalents of hexanoyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternative coupling agents can also be employed. For instance, amides can be prepared by reacting carboxylic acids with piperazines in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method offers a milder alternative to the use of acyl chlorides.

A patent describes a method for extracting piperazine residues from tissues which involves a derivatization step using acetic anhydride, highlighting a practical application of acylation. google.com Another study details the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, which involves the amidation of 1-Boc-piperazine with 3-acetyl-18β-glycyrrhetinic acid. nih.gov

| Acylating Agent | Coupling Agent/Conditions | Key Features |

| Hexanoyl Chloride | Base (e.g., triethylamine) | Direct, often high-yielding, but can generate corrosive byproducts. mdpi.com |

| Hexanoic Acid | EDC·HCl, HOBt | Milder conditions, suitable for sensitive substrates. nih.gov |

| Acetic Anhydride | Heat | Used for derivatization and synthesis of acetylated piperazines. google.comnih.gov |

Green Chemistry Principles and Sustainable Synthesis Optimization

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com

For the N,N'-diacylation of piperazines, several green approaches are being explored:

Catalytic Methods: The use of catalysts can reduce the need for stoichiometric reagents and enable reactions under milder conditions. For example, the catalytic cyclocondensation of amines and diols offers a route to piperazines. researchgate.net

Solvent Selection: Utilizing greener solvents, such as water or bio-based solvents, can significantly reduce the environmental impact of a synthesis. Some piperazine syntheses can be performed in water. researchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry.

One study reports on sustainable triazine-based dehydro-condensation agents for amide synthesis, which could be adapted for piperazine acylation. mdpi.com Another highlights a green chemistry approach to the synthesis of N-substituted piperidones, which shares methodological principles applicable to piperazine synthesis. researchgate.net

Synthesis of Hexanoyl-Containing Piperazine Derivatives and Related Lipid Mimetics

The hexanoyl group is a six-carbon acyl chain. Its incorporation into piperazine and other molecular scaffolds can impart lipid-like properties, making these compounds useful as lipid mimetics in various biological studies.

Synthetic Routes for 1,2-Dihexanoyl-sn-Glycero-3-Phosphocholine (B2489995) (DHPC) and Analogs

1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic phosphatidylcholine with short six-carbon acyl chains. glpbio.comcaymanchem.combiomol.com It is commonly used to form micelles and other artificial membranes for studying membrane proteins and other biological processes. caymanchem.combiomol.com The synthesis of DHPC and its analogs involves the esterification of the glycerol (B35011) backbone with hexanoic acid. While not a piperazine derivative, the synthetic strategies for incorporating hexanoyl chains are relevant.

DHPC is a substrate for enzymes like phospholipase C and phospholipase A2. caymanchem.combiomol.com Its synthesis typically starts from a chiral glycerol derivative to ensure the correct stereochemistry.

| Compound | Description | Key Applications |

| 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) | A synthetic phosphatidylcholine with two 6:0 acyl chains. glpbio.comnih.gov | Formation of micelles, liposomes, and artificial membranes for biochemical and biophysical studies. caymanchem.combiomol.com |

Preparation of Phosphatidylinositol-3,4,5-triphosphate (1,2-dihexanoyl) Derivatives

Phosphatidylinositol-3,4,5-triphosphate (PtdIns(3,4,5)P3) is a crucial second messenger in cellular signaling pathways, involved in processes like cell growth, survival, and metabolism. nih.govresearchgate.net Synthetic analogs of PtdIns(3,4,5)P3 containing dihexanoyl chains are valuable tools for studying these pathways.

The synthesis of these complex molecules is a multi-step process that requires careful protection and deprotection of the inositol (B14025) hydroxyl groups and phosphorylation at specific positions. A general approach involves starting with a protected myo-inositol derivative and sequentially introducing the phosphate (B84403) groups and the diacylglycerol moiety with hexanoyl chains. ias.ac.incapes.gov.br The synthesis of a metabolically stabilized analog, the trisphosphorothioate of PtdIns(3,4,5)P3, has also been described. nih.gov

Derivatization Strategies for Expanding Research Applications

The derivatization of the piperazine core is a key strategy for creating a wide range of compounds with tailored properties for various research applications. nih.govnih.gov The two nitrogen atoms of the piperazine ring provide convenient handles for introducing different functional groups.

Strategies for derivatization include:

N-Alkylation: Introducing alkyl groups onto the piperazine nitrogens can be achieved through reductive amination or nucleophilic substitution. nih.govresearchgate.netgoogle.com

N-Arylation: The introduction of aryl groups can be accomplished through methods like the Buchwald-Hartwig amination.

Formation of Amides and Sulfonamides: Reacting piperazine with carboxylic acids, acyl chlorides, or sulfonyl chlorides leads to the formation of amides and sulfonamides, respectively. nih.govnih.gov

Introduction of Functional Groups on the Carbon Backbone: While less common, the carbon atoms of the piperazine ring can also be functionalized. mdpi.comresearchgate.net

Recent research has focused on the synthesis of novel piperazine derivatives with potential therapeutic applications. For example, 1,4-diformyl-piperazine derivatives of ferrostatin-1 have been synthesized as novel ferroptosis inhibitors. nih.gov Additionally, piperazine-substituted dihydrofuran derivatives have been created through radical cyclization reactions. nih.gov The reaction of polyfluorochalcones with piperazine followed by acryloylation has also been explored to create new materials. researchgate.net

The ability to create a diverse library of piperazine derivatives through these synthetic strategies is crucial for drug discovery and the development of new materials. nih.govorganic-chemistry.orggoogle.com

Design and Synthesis of 1,4-Diformyl-Piperazine Analogs

The 1,4-diformyl-piperazine core, structurally related to Piperazine, 1,4-dihexanoyl- by the presence of acyl groups on both nitrogen atoms, serves as a key building block in synthetic chemistry. The parent compound, 1,4-piperazinedicarboxaldehyde, is a commercially available white powder with a melting point of 126-129 °C. sigmaaldrich.com Its chemical formula is C₆H₁₀N₂O₂, and it is utilized in various chemical synthesis studies. sigmaaldrich.com

A notable application of this scaffold is in the design of novel ferroptosis inhibitors. nih.gov A recent study focused on the synthesis of 1,4-diformyl-piperazine-based derivatives of ferrostatin-1 (Fer-1), a known inhibitor of ferroptosis. nih.gov The rationale was to leverage the 1,4-diformyl-piperazine moiety to improve properties like solubility and plasma stability while retaining or enhancing biological activity. nih.gov The synthesis of these analogs demonstrated that the 1,4-diformyl-piperazine structure could be successfully incorporated to create potent compounds, with one derivative in particular, Compound 24, showing significant anti-ferroptosis activity by reducing reactive oxygen species (ROS) and mitigating mitochondrial damage. nih.gov

Exploration of Piperazine Derivatives with Varied N-Substituents and Alkyl Chain Lengths

The versatility of the piperazine ring allows for extensive exploration of derivatives with different substituents on the nitrogen atoms and varying alkyl chain lengths connecting other functional groups. These modifications are crucial for tuning the molecule's properties for specific applications. researchgate.net

Modern synthetic approaches have streamlined the preparation of these derivatives. A one-pot, one-step procedure has been developed for the synthesis of monosubstituted piperazines from a protonated piperazine, avoiding the need for protecting groups and utilizing heterogeneous catalysis. nih.gov For the synthesis of arylpiperazines, palladium-catalyzed amination of aryl chlorides under aerobic conditions provides an efficient route, with the use of piperazine itself as a solvent presenting an eco-friendly option. organic-chemistry.org

Reductive amination is another key strategy. For instance, 2-(piperazin-1-yl)ethanamine can be selectively protected and then reacted with a ketone like N-methyl-4-piperidone in the presence of a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the desired N-substituted product. nih.gov This method is effective for introducing alkyl groups with additional functionalities.

The synthesis of long-chain derivatives has also been explored, particularly for developing ligands for serotonin (B10506) receptors. ebi.ac.uk In these syntheses, a piperazine ring is linked via an alkyl chain of four or five methylene (B1212753) units to a terminal fragment like a thienopyrimidine or quinazoline (B50416) system. ebi.ac.uk

Table 1: Synthetic Methodologies for Piperazine Derivatives with Varied Substituents

| Derivative Type | Synthetic Method | Key Reagents/Catalysts | Reference |

| Monosubstituted Piperazines | One-pot, one-step synthesis from protonated piperazine | Heterogeneous catalysts on polymeric resins | nih.gov |

| Arylpiperazines | Pd-catalyzed amination | Palladium catalyst, piperazine as solvent | organic-chemistry.org |

| N-Alkyl Piperazines | Reductive amination | NaBH(OAc)₃, N-methyl-4-piperidone | nih.gov |

| Long-Chain Piperazines | Linkage to terminal fragments | Thienopyrimidine or quinazoline systems | ebi.ac.uk |

| Di-substituted Piperazines | N-alkylation followed by reduction and benzoylation | Cobalt(II) chloride, sodium borohydride, benzoyl chloride | afasci.com |

Methodologies for Incorporating Heteroatoms and Other Functional Groups for Specific Research Probes

Incorporating heteroatoms and diverse functional groups into piperazine derivatives is a key strategy for creating highly specific research probes and potential therapeutic agents. researchgate.net These modifications can significantly alter physicochemical properties and interactions with biological targets. researchgate.net

For example, to develop dual-ligands for 5-HT₁A and 5-HT₇ serotonin receptors, derivatives were synthesized with an ethoxyphenyl group, which proved to yield compounds with nanomolar affinity for both receptors. ebi.ac.uk Another approach involves creating conjugates for targeted delivery. Piperazine-based compounds have been functionalized with thiol-reactive groups like maleimide (B117702) or pentafluorobenzenesulfonamide (B3043191) to allow for selective attachment to proteins, such as humanized ferritin, for siRNA delivery. nih.gov

In the development of antimycobacterial agents, hybrid molecules containing an N-(substituted phenyl)- or N-diphenylmethyl-piperazine scaffold have been synthesized. mdpi.com The introduction of lipophilic substituents, such as trifluoromethyl (CF₃) or fluoro (F) groups on the phenyl ring, was found to improve activity against Mycobacterium tuberculosis. mdpi.com Similarly, in the creation of novel antioxidants, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized. nih.gov The synthesis involved reacting a substituted piperazine-2,5-dione with a substituted benzoyl chloride to introduce varied functional groups, leading to compounds with potent antioxidative activity. nih.gov

The structure-activity relationship (SAR) of natural product derivatives has also been enhanced by incorporating the piperazine moiety. nih.gov For instance, the activity of celastrol (B190767) derivatives was improved by introducing a piperazine ring, suggesting that the nitrogen atoms act as favorable hydrogen bond acceptors. nih.gov

Table 2: Methodologies for Functionalized Piperazine Derivatives

| Target Application | Synthetic Strategy | Incorporated Groups/Heteroatoms | Reference |

| Serotonin Receptor Ligands | Synthesis of long-chain derivatives | 2-ethoxyphenyl group, thienopyrimidine | ebi.ac.uk |

| siRNA Delivery System | Conjugation to delivery vehicle | Maleimide, pentafluorobenzenesulfonamide | nih.gov |

| Antimycobacterial Agents | Creation of hybrid molecules | N-(substituted phenyl), N-diphenylmethyl, -CF₃, -F | mdpi.com |

| Antioxidants | Synthesis of piperazine-2,5-diones | Substituted benzoyl chlorides | nih.gov |

| Natural Product Modification | Incorporation of piperazine ring | Piperazine moiety on celastrol | nih.gov |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound Piperazine, 1,4-dihexanoyl- is not publicly available. As a result, it is not possible to generate a scientifically accurate article that adheres to the specific section and subsection requirements of the provided outline for this particular molecule.

The requested analyses, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and prediction of nonlinear optical properties, are highly specific to the molecular structure being studied. While research exists for structurally related compounds, such as 1,4-diformyl-piperazine and other piperazine derivatives, extrapolating this data would not provide an accurate or reliable characterization of Piperazine, 1,4-dihexanoyl- and would violate the instruction to focus solely on the specified compound.

To fulfill the request, published research containing these specific computational analyses for Piperazine, 1,4-dihexanoyl- would be required. Without this foundational data, the generation of a thorough and scientifically valid article as outlined is not feasible.

Computational and Theoretical Investigations of Piperazine, 1,4 Dihexanoyl Molecular Structure and Reactivity

Molecular Dynamics Simulations for Investigating Dynamic Molecular Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecules, offering insights into conformational changes, flexibility, and intermolecular interactions. While specific MD simulation studies exclusively focused on Piperazine (B1678402), 1,4-dihexanoyl- are not readily found in publicly available literature, the dynamic behavior of this molecule can be reliably inferred from computational and experimental studies on analogous N,N'-diacylpiperazines and related amide-containing heterocyclic systems. These studies provide a robust framework for understanding the principal motions governing the structure of Piperazine, 1,4-dihexanoyl-, namely the conformational dynamics of the central piperazine ring and the restricted rotation about the two exocyclic amide bonds.

The primary dynamic processes expected for Piperazine, 1,4-dihexanoyl- are:

Piperazine Ring Puckering: The six-membered piperazine ring is not planar and, like cyclohexane, adopts various puckered conformations to minimize steric and torsional strain. The most stable conformation is typically a chair form. However, the ring can undergo inversion, passing through higher-energy boat and twist-boat transition states.

Amide Bond Rotation: The C-N bond of the amide groups has a partial double bond character due to resonance. This restricts free rotation, leading to the existence of distinct rotational isomers (rotamers). The energy barrier for this rotation is significant and can be studied using techniques like dynamic NMR spectroscopy and computational methods.

Hexanoyl Chain Flexibility: The two hexanoyl side chains, being composed of single C-C bonds, are flexible and can adopt a multitude of conformations.

Detailed Research Findings from Analogous Systems

Computational studies on simpler N,N'-diacylpiperazines, such as 1,4-diformyl-piperazine, have shown that the chair conformation of the piperazine ring is the most stable. sid.ir The boat and skew-boat conformations are energetically less favorable. sid.ir The presence of the acyl substituents on the nitrogen atoms influences the ring's geometry and the energy barriers for conformational changes.

Temperature-dependent NMR studies on N-benzoylated piperazines have demonstrated that these molecules exist as a mixture of conformers at room temperature due to the restricted rotation of the amide bond. rsc.org The activation energy barriers (ΔG‡) for this rotation have been calculated to be in the range of 56 to 80 kJ/mol. rsc.org These studies also revealed that in asymmetrically substituted piperazines, the interconversion of the piperazine chair conformations can also be observed and has a distinct energy barrier from the amide bond rotation. rsc.org

The following interactive table summarizes typical energy barriers for conformational changes in N-acylpiperidine and related amide systems, which can be considered analogous to the processes occurring in Piperazine, 1,4-dihexanoyl-. It is important to note that these values are for model systems and the actual barriers for Piperazine, 1,4-dihexanoyl- would be influenced by the specific nature of the hexanoyl groups.

| Dynamic Process | Model Compound System | Typical Energy Barrier (kcal/mol) | Source |

|---|---|---|---|

| Amide Bond Rotation | N,N-dimethylacrylamide | 12.4 | nih.gov |

| Amide Bond Rotation | N-acylpiperidines | ~13.4 - 19.1 | rsc.org |

| Piperazine Ring Inversion | N-methyl piperidine | Coherent oscillatory motions with periods of ~700 fs observed | rsc.org |

This table presents data from analogous systems to illustrate the expected energetic scales of dynamic processes in Piperazine, 1,4-dihexanoyl-. The values should be considered as approximations.

Molecular dynamics simulations on piperazine and its derivatives in various environments have also been performed to understand their behavior in solution. For instance, MD simulations of piperazine in aqueous solutions have been used to study the absorption of CO2, highlighting the role of different piperazine species in the process. nih.govmanchester.ac.ukresearchgate.net These studies demonstrate the utility of MD in elucidating molecular interactions and reaction mechanisms at a molecular level.

For Piperazine, 1,4-dihexanoyl-, an MD simulation would likely reveal the following dynamic behaviors:

The central piperazine ring would predominantly exist in a chair conformation, with occasional transitions to twist-boat and boat conformations. The frequency of these transitions would depend on the simulation temperature.

The two hexanoyl groups would exhibit significant conformational flexibility, with their carbon chains constantly changing their spatial arrangement.

The orientation of the carbonyl groups relative to the piperazine ring would be governed by the restricted rotation around the C-N amide bonds. The molecule would exist as a mixture of rotamers, and the simulations could quantify the population of each state and the rate of interconversion between them.

Investigation of Piperazine, 1,4 Dihexanoyl and Analogs in Supramolecular Chemistry and Material Science Models

Formation and Characterization of Model Membrane Systems

Model membrane systems are crucial for mimicking biological membranes and studying the behavior of amphiphilic molecules. Piperazine (B1678402), 1,4-dihexanoyl- and its analogs, with their distinct hydrophobic and hydrophilic regions, are particularly suited for the formation of such systems.

Critical Micelle Concentration and Thermodynamic Parameters of Self-Assembly for Dihexanoyl-Containing Species

The self-assembly of surfactants into micelles is a fundamental process in colloid and surface chemistry, characterized by the critical micelle concentration (CMC). wikipedia.org The CMC is the concentration above which micelles form, and it is a key indicator of a surfactant's efficiency. wikipedia.org For dihexanoyl-containing species, the CMC is influenced by factors such as temperature, pressure, and the presence of other molecules. wikipedia.org

The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), provide insight into the driving forces of self-assembly. For many surfactants, the micellization process is spontaneous, as indicated by a negative ΔG°mic. researchgate.netiiardjournals.org The enthalpy of micellization can be endothermic or exothermic, and the entropy change is typically positive, reflecting the increased disorder of water molecules upon the removal of the hydrophobic surfactant tails from the aqueous environment. iiardjournals.orgresearchgate.net

The temperature can have a complex effect on the CMC. iiardjournals.org Initially, an increase in temperature often leads to a decrease in the CMC, promoting micelle formation. researchgate.netwalshmedicalmedia.com However, further temperature increases can disrupt the structured water around the hydrophobic groups, which can be unfavorable for micellization. iiardjournals.org

Table 1: Thermodynamic Parameters of Micellization for a Model Non-ionic Surfactant

| Thermodynamic Parameter | Value | Driving Force |

| ΔG°mic | Negative | Spontaneous process |

| ΔH°mic | Can be exothermic or endothermic | Varies with surfactant and conditions |

| ΔS°mic | Positive | Increased disorder of the system |

This table presents generalized thermodynamic parameters for the micellization of a non-ionic surfactant, providing a framework for understanding the behavior of dihexanoyl-containing species.

Design and Application of Bicelle Systems for Membrane Mimicry and Structural Research

Bicelles, which are disc-shaped aggregates typically composed of long-chain and short-chain phospholipids, have emerged as versatile membrane mimetics. nih.govresearchgate.net They provide a more native-like environment for membrane proteins compared to traditional micelles and are particularly valuable in structural biology research, such as nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The morphology and dynamics of bicelles are influenced by their composition and the surrounding environment. nih.gov Small bicelles can be highly dynamic and may not always maintain a well-defined disc-like structure. nih.gov However, the incorporation of molecules like peptides can stabilize a disc shape. nih.gov The versatility of bicelles allows for the incorporation of various molecules, which can then be studied within a membrane-like context. researchgate.net

Interfacial Interactions of Piperazine Derivatives with Lipid Aggregates and Membrane Mimetics

The interaction of piperazine derivatives with lipid aggregates and membrane mimetics is a key area of research for understanding their potential biological activity and for designing new drug delivery systems. Surfactants, including piperazine derivatives, can partition into lipid membranes, altering their physical properties. nih.gov

Studies on the interaction of various polypeptides with lipid bilayers have shown that the nature of the side chains, including their polarity and charge, plays a significant role in the extent of interaction. nih.gov Some polypeptides can insert into the hydrophobic core of the bilayer without significantly disturbing the polar head group region. nih.gov These types of interactions are crucial as they can influence membrane stability and permeability. nih.govnih.gov The study of these interfacial interactions provides fundamental insights into how these molecules might behave at biological interfaces.

Integration into Multi-chromophoric Arrays for Photophysical Studies

Piperazine derivatives can be incorporated into larger molecular assemblies, known as multi-chromophoric arrays, to study photophysical processes such as energy and electron transfer. The rigid and well-defined structure of the piperazine scaffold can be advantageous in controlling the distance and orientation between attached chromophores.

While direct studies on "Piperazine, 1,4-dihexanoyl-" in multi-chromophoric arrays are not extensively documented in the provided search results, the general principles of using piperazine and its derivatives in medicinal chemistry and materials science are established. For instance, piperazine derivatives have been investigated for their role as ligands for various receptors, where the piperazine ring acts as a key structural element influencing binding affinity. nih.gov This adaptability suggests their potential utility in constructing organized molecular systems for photophysical applications.

Formation and Characterization of Nanocomplexes for Fundamental Interaction Studies

The ability of piperazine derivatives to self-assemble and interact with other molecules makes them suitable candidates for the formation of nanocomplexes. These complexes can be designed to study fundamental molecular interactions in a controlled nanoscale environment.

The synthesis and characterization of novel piperazine-containing compounds are an active area of research. nih.govresearchgate.net Various synthetic methods, such as radical cyclization reactions, have been employed to create new piperazine derivatives with specific functionalities. nih.gov The characterization of these compounds using techniques like NMR and mass spectrometry is crucial for confirming their structure and purity. nih.govresearchgate.net These well-characterized derivatives can then be used to form nanocomplexes with other molecules, such as lipids or polymers, to investigate the forces that govern their assembly and stability.

Mechanistic Investigations of Piperazine, 1,4 Dihexanoyl Analogs in in Vitro Chemical and Biochemical Research

Enzyme-Substrate Interactions and Inhibitory Mechanisms (Non-Clinical Focus)

Modulation of Phospholipase D (PLD) Pathways in Biochemical Assays

Phospholipase D (PLD) enzymes are crucial regulators of cellular processes, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA). genome.jpnih.gov PLD activity is intricately controlled by various factors, including protein kinase C isoforms, small GTPases, and particularly the phosphoinositide, phosphatidylinositol 4,5-bisphosphate (PIP2). genome.jpnih.gov The PA produced by PLD can then activate downstream signaling proteins. genome.jp

In biochemical assays, the interaction of piperazine (B1678402) analogs with PLD pathways can be investigated. For instance, some G protein-coupled receptors activate PLD through Gq, which in turn activates PLCβ, leading to the hydrolysis of PI(4,5)P2 and subsequent activation of PKC, a known PLD activator. cornell.edu The study of piperazine derivatives in such assays helps to elucidate their potential to modulate these signaling cascades. The standard in vitro assay for PLD activity involves measuring the release of a radiolabeled choline (B1196258) headgroup from a phosphatidylcholine substrate. nih.gov

Interaction with Phospholipase A2 (PLA2) and Studies on Substrate Specificity

Phospholipase A2 (PLA2) enzymes are a diverse group of esterases that hydrolyze the sn-2 position of glycerophospholipids, releasing free fatty acids and lysophospholipids. escholarship.orgnih.gov These molecules are involved in a wide array of cellular functions, including inflammation and signal transduction. escholarship.org The activity and substrate specificity of different PLA2 isoforms vary significantly. escholarship.org

Piperazine derivatives have been identified as potential inhibitors of PLA2. nih.gov Structural analysis suggests that an effective PLA2 inhibitor should possess both a hydrophobic moiety and polar functional groups. nih.gov The development of piperazine-based PLA2 inhibitors often involves optimizing their hydrophobicity and the electronic properties of their substituents to achieve potent inhibition. nih.gov

Lipidomics-based liquid chromatography-mass spectrometry (LC-MS) assays have revolutionized the study of PLA2 inhibition, allowing for the use of a mixture of phospholipid substrates to determine inhibitor potency and selectivity in a more physiologically relevant context. escholarship.org This technique enables the detailed characterization of how piperazine analogs interact with different PLA2 isoforms and their preferences for various phospholipid substrates. escholarship.org

Table 1: Investigated PLA2 Isoforms and their Characteristics

| PLA2 Isoform | Key Characteristics | Common Substrates |

|---|---|---|

| Cytosolic PLA2 (cPLA2) | Highly specific for sn-2 arachidonic acid. escholarship.org | Phospholipids containing arachidonic acid. escholarship.org |

| Calcium-independent PLA2 (iPLA2) | More permissive substrate specificity than cPLA2. escholarship.org | Various phospholipids, with lower activity towards sn-2 acetic acid. escholarship.org |

| Secreted PLA2 (sPLA2) | Activity is enhanced by substrate aggregation. nih.gov Shows higher activity towards sn-2 short-chain fatty acids compared to cPLA2 and iPLA2. escholarship.org | Phosphatidylcholine, phosphatidylethanolamine. nih.gov |

Effects on Reactive Oxygen Species (ROS) Pathways in Cell-Based Models (In Vitro)

Reactive oxygen species (ROS) are naturally produced in cells as byproducts of aerobic metabolism and play roles in cellular signaling. nih.gov However, an imbalance leading to excessive ROS levels can cause oxidative stress and damage to biomolecules like lipids, proteins, and DNA. nih.gov In vitro cell-based models are commonly used to study the generation and effects of ROS. mdpi.comnih.gov

The antioxidant potential of piperazine analogs can be evaluated in these models. For example, some piperine (B192125) analogs have demonstrated the ability to reduce intracellular ROS levels. researchgate.netnih.gov The effect of these compounds on ROS production can be quantified using fluorescent probes that react with ROS. nih.gov Understanding how piperazine derivatives modulate ROS pathways is crucial for assessing their potential as antioxidants.

Modulation of Specific Protein Expression (e.g., Glutathione Peroxidase 4, GPX4) in In Vitro Systems

Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. nih.govmdpi.com GPX4 functions by converting lipid hydroperoxides into non-toxic lipid alcohols. nih.gov The expression of GPX4 can be modulated by various factors and is often upregulated in certain cancer cells, contributing to their resistance to cell death. nih.govnih.gov

In vitro studies have shown that some piperazine-based compounds can influence the expression of GPX4. nih.gov For instance, certain novel 1,4-diformyl-piperazine-based ferrostatin-1 derivatives have been shown to enhance GPX4 expression in human umbilical vascular endothelial cells (HUVECs). nih.gov Investigating the effect of "Piperazine, 1,4-dihexanoyl-" and its analogs on GPX4 expression in cell-based systems provides insights into their potential to modulate ferroptosis pathways. researchgate.netresearchgate.net

Conformational Studies and Their Influence on Binding and Reactivity Profiles

The three-dimensional structure, or conformation, of a molecule is critical to its biological activity. For piperazine derivatives, their conformation influences how they bind to target proteins and their subsequent reactivity. The piperazine ring can exist in different conformations, such as chair and boat forms, which can affect its ability to interact with binding sites. wikipedia.org

Computational methods, such as docking and molecular dynamics simulations, are valuable tools for studying the conformational preferences of piperazine analogs and their binding modes with target proteins. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, studies on piperazine-based sigma receptor ligands have shown that the orientation and conformation of the piperazine moiety are crucial for high-affinity binding. nih.govnih.gov

Solvation Phenomena and Molecular Binding Studies in Defined Systems

Solvation refers to the interaction of a solute with the solvent, which can significantly impact the solute's properties and reactivity. In the context of drug design, understanding the solvation of a molecule like "Piperazine, 1,4-dihexanoyl-" is important for predicting its behavior in aqueous biological environments.

Investigation of Oxidation-Reduction Kinetics in Controlled Chemical Environments

Investigations into the oxidation-reduction kinetics of piperazine and its analogs are crucial for understanding their stability, reactivity, and potential role in various chemical and biochemical processes. While specific kinetic studies on Piperazine, 1,4-dihexanoyl- are not extensively detailed in the available literature, the redox behavior of the core piperazine structure and related N-substituted derivatives has been characterized, offering valuable insights into the probable mechanisms.

The electrochemical oxidation of the parent piperazine molecule is typically an irreversible process that occurs at relatively high potentials. researchgate.netnih.gov Studies using cyclic voltammetry on a platinum electrode in an acidic medium (1 M HClO₄) show that the onset of piperazine oxidation begins at approximately +0.5 V versus a reversible hydrogen electrode (RHE), with a more significant electrochemical process appearing as a broad current at potentials above +1.0 V. medwinpublishers.com This process is understood to involve the nitrogen atoms within the heterocyclic ring. The oxidation is generally found to be diffusion-controlled and pH-dependent. mdpi.com For instance, at a gold electrode in a phosphate (B84403) buffer, the irreversible anodic peak potential shifts to less positive values as the pH increases from 3.0 to 10.0, indicating the involvement of protons in the oxidation mechanism. mdpi.com

The nature of the substituents on the two nitrogen atoms of the piperazine ring significantly influences the molecule's redox properties. The presence of the two electron-withdrawing hexanoyl (amide) groups in Piperazine, 1,4-dihexanoyl- is expected to decrease the electron density on the nitrogen atoms. This would render the compound more difficult to oxidize compared to the unsubstituted piperazine or piperazines with electron-donating alkyl substituents. The oxidation potential is therefore anticipated to be higher for the di-acyl derivative. This principle is observed in studies of other N-substituted heterocyclic compounds, where electron-withdrawing groups generally lead to higher oxidation potentials. researchgate.net

Electrochemical studies on various piperazine derivatives confirm the role of substituents in modulating redox behavior. For example, psychoactive piperazine derivatives with aromatic amines exhibit oxidative profiles that are distinct from those with benzylic amine groups, highlighting the critical influence of the N-substituent's electronic nature on the oxidation process.

Detailed findings from voltammetric studies on piperazine provide a foundational understanding of its redox kinetics.

Interactive Data Table: Cyclic Voltammetry Parameters for Piperazine Oxidation You can filter and sort this table by clicking on the headers.

| Electrode Material | Electrolyte (Aqueous) | pH | Anodic Peak Potential (Epa) | Scan Rate (mV/s) | Observations | Reference |

|---|---|---|---|---|---|---|

| Gold (Au) | 0.2 M Phosphate Buffer | 7.0 | ~ +1.18 V | 50 | Irreversible oxidation | mdpi.com |

| Platinum (Pt) | 1 M HClO₄ | - | > +1.0 V (Broad Current) | 50 | Onset of oxidation at ~+0.5 V | medwinpublishers.com |

Further research on piperazine derivatives demonstrates how different N-substituents affect the oxidation potential. While direct data for N,N'-diacylpiperazines is limited, the oxidation potentials of other analogs provide a comparative context.

Interactive Data Table: Oxidation Potentials for N-Substituted Piperazine Analogs You can filter and sort this table by clicking on the headers.

| Compound | Substituent Type | Electrode | Supporting Electrolyte | Oxidation Potential (V) vs. Ref | Technique | Reference |

|---|---|---|---|---|---|---|

| 1-(m-chlorophenyl)piperazine (mCPP) | Aromatic Amine | Screen-Printed Carbon | 0.04 M Britton Robison (pH 7) | +0.65 vs. Ag | Square-Wave Voltammetry | |

| Cetirizine | Antihistamine Derivative | Nickel Oxide Nanoparticle-Modified Carbon Fiber | 50 mM Phosphate Buffer (pH 3) / Methanol | ~ +1.09 vs. Ag/AgCl | Cyclic Voltammetry | researchgate.netnih.gov |

Structure Activity Relationship Sar Analysis for Piperazine, 1,4 Dihexanoyl and Diverse Piperazine Scaffolds in Research Contexts

Systematic Modification of Piperazine (B1678402) Ring Substituents and Their Impact on Molecular Behavior

In many biologically active piperazine derivatives, one nitrogen is often substituted with an aryl group (arylpiperazines), while the other bears a different moiety, creating asymmetry. However, in symmetrical molecules like Piperazine, 1,4-dihexanoyl- , the focus shifts to the nature of the acyl groups. Studies on related 1,4-disubstituted piperazines show that varying these substituents has a profound impact. For instance, replacing the aliphatic hexanoyl chains with aromatic groups can introduce π-π stacking interactions. Introducing substituents at the carbon atoms (positions 2, 3, 5, and 6) of the piperazine ring itself can alter the ring's conformation (chair vs. boat) and introduce chirality, which is often crucial for selective interactions with biological targets. nih.gov Research on various 3-substituted piperazine derivatives has shown that even minor modifications can lead to significant changes in receptor affinity and selectivity. nih.gov

Influence of Alkyl Chain Length and Branching on Intermolecular Interactions

The two hexanoyl (six-carbon) chains of Piperazine, 1,4-dihexanoyl- are significant determinants of its physical and chemical properties. The length and branching of such alkyl chains play a critical role in modulating intermolecular forces, particularly van der Waals interactions and hydrophobicity.

Longer alkyl chains generally increase the lipophilicity of a molecule. nih.gov This can enhance its ability to cross lipid bilayers, such as cell membranes. Research on cannabimimetic indoles revealed that high affinity for CB1 and CB2 receptors required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain to seven carbons led to a dramatic decrease in binding affinity, highlighting that there is often an optimal length for fitting into a receptor's hydrophobic pocket. nih.gov

The elongation of alkyl chains can also lead to increased aggregation and structuration in the liquid state, driven by van der Waals forces between the chains. nih.gov This self-association can influence solubility and bioavailability. Branching in the alkyl chain introduces steric hindrance, which can disrupt packing and alter the molecule's ability to fit into a binding site. In the context of Piperazine, 1,4-dihexanoyl- , the linear hexanoyl chains contribute significantly to its predicted high lipophilicity (e.g., predicted XlogP of 2.8). uni.lu

| Compound Name | Molecular Formula | Acyl Chain Length | Calculated LogP (Approx.) | Expected Intermolecular Interaction |

|---|---|---|---|---|

| Piperazine, 1,4-diacetyl- | C8H14N2O2 | 2 | -0.3 chemeo.com | Primarily polar interactions from amide groups |

| Piperazine, 1,4-dibutanoyl- | C12H22N2O2 | 4 | ~1.5 | Balanced polar and non-polar interactions |

| Piperazine, 1,4-dihexanoyl- | C16H30N2O2 uni.lu | 6 | ~2.8 uni.lu | Increased van der Waals forces and lipophilicity |

| Piperazine, 1,4-dioctanoyl- | C20H38N2O2 | 8 | >4.0 | Dominant non-polar interactions; potential for self-aggregation |

Effect of Heteroatom Substitution on Electronic and Steric Properties

Introducing heteroatoms (e.g., oxygen, sulfur, fluorine) into the substituents of a piperazine scaffold can drastically alter its electronic and steric properties. rsc.org For example, substituting a methylene (B1212753) group (-CH2-) in an alkyl chain with an oxygen atom (to form an ether linkage) introduces a polar, hydrogen-bond-accepting site. This can increase water solubility and provide a specific interaction point with a biological target.

In studies of arylpiperazine derivatives, the introduction of electron-withdrawing groups (like halogens or nitro groups) on the aryl ring significantly modifies the electronic distribution of the entire molecule. nih.govresearchgate.net This can affect the basicity of the piperazine nitrogens and the molecule's dipole moment. researchgate.net While Piperazine, 1,4-dihexanoyl- lacks such substitutions, SAR principles indicate that replacing a carbon in its hexanoyl chains with a heteroatom would significantly impact its behavior. For example, creating Piperazine-1,4-diacetic acid by replacing the butyl groups of the hexanoyl moieties with hydroxyl groups results in a highly water-soluble compound used as a chelating agent, a stark contrast to the lipophilic nature of the dihexanoyl derivative. ontosight.ai This demonstrates the transformative effect of heteroatom substitution.

Computational SAR Modeling and Prediction for Rational Design

Computational methods are indispensable tools for predicting the properties and activities of new chemical entities, guiding the rational design of molecules like piperazine derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate a molecule's structural features with its biological activity. mdpi.com

For piperazine scaffolds, QSAR studies have shown that descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) are often significantly correlated with inhibitory activity against various targets. mdpi.com These models help researchers predict the activity of novel derivatives before they are synthesized.

Molecular docking and dynamics simulations provide further insight by modeling the interaction between a ligand and its target receptor at an atomic level. nih.govrsc.org For piperazine derivatives, these studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. rsc.org For a molecule like Piperazine, 1,4-dihexanoyl- , computational modeling could predict its likely binding modes in various receptors, assess its membrane permeability, and estimate its metabolic stability, thereby guiding its potential applications in research.

Advanced Research Directions and Emerging Applications for Piperazine, 1,4 Dihexanoyl in Fundamental Chemistry

Development of Novel Synthetic Methodologies for Tunable Derivatives with Tailored Features

The synthesis of piperazine (B1678402) derivatives is a well-established area of organic chemistry, yet the pursuit of more efficient, versatile, and sustainable methods remains a key objective. For Piperazine, 1,4-dihexanoyl- and its analogs, future research could pivot towards developing synthetic protocols that allow for precise tuning of their physicochemical properties.

The conventional synthesis of N,N'-diacylpiperazines typically involves the reaction of piperazine with an acyl chloride, such as hexanoyl chloride, in the presence of a base. While effective, this method can sometimes be limited by the availability of the acyl chloride and the generation of stoichiometric amounts of salt byproducts.

Advanced synthetic approaches could explore:

Catalytic Amidation Reactions: The use of transition metal or organocatalysts to facilitate the direct amidation of piperazine with hexanoic acid would represent a more atom-economical and environmentally benign approach.

Flow Chemistry: Continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents, particularly for exothermic acylation reactions. mdpi.com

Enzymatic Synthesis: Biocatalytic methods, employing enzymes like lipases, could enable the synthesis of Piperazine, 1,4-dihexanoyl- and its derivatives under mild conditions with high selectivity, potentially allowing for the introduction of chiral centers or other sensitive functional groups.

A significant area of development lies in the creation of a library of derivatives based on the Piperazine, 1,4-dihexanoyl- scaffold. By systematically varying the acyl chains (e.g., introducing unsaturation, branching, or terminal functional groups), a wide range of compounds with tailored properties such as solubility, thermal stability, and coordination ability can be generated. nih.govnih.gov For instance, the introduction of photoreactive moieties could lead to light-responsive materials, while the incorporation of long alkyl chains could enhance their self-assembly properties in nonpolar media.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Piperazine, 1,4-dihexanoyl- Derivatives

| Synthetic Method | Advantages | Potential Challenges |

|---|---|---|

| Conventional Acylation | High yield, well-established | Use of reactive acyl chlorides, byproduct formation |

| Catalytic Amidation | Atom economical, milder conditions | Catalyst cost and sensitivity, reaction optimization |

| Flow Chemistry | Enhanced control, safety, and scalability | Initial setup cost, potential for clogging |

Exploration of Piperazine, 1,4-dihexanoyl- in Advanced Material Science Design (Non-Clinical)

The rigid piperazine core, combined with the flexible hexanoyl chains, endows Piperazine, 1,4-dihexanoyl- with properties that are highly attractive for material science applications. The amide functionalities can participate in hydrogen bonding, leading to the formation of ordered supramolecular structures.

Future research in this domain could focus on:

Self-Assembling Monolayers (SAMs): The ability of N-acylpiperazine derivatives to form organized layers on surfaces could be harnessed for applications in surface modification, providing control over wetting, adhesion, and corrosion resistance.

Organogels: The gelation of organic solvents by small molecules is a fascinating phenomenon with applications in controlled release and templating. The self-assembly of Piperazine, 1,4-dihexanoyl- and its derivatives through hydrogen bonding and van der Waals interactions could lead to the formation of novel organogels with tunable properties.

Polymer Building Blocks: Piperazine and its derivatives are valuable monomers for the synthesis of advanced polymers. nih.govrsc.orgresearchgate.netontosight.ai Piperazine, 1,4-dihexanoyl- could be chemically modified to introduce polymerizable groups, allowing its incorporation into polymer backbones. This could lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance, suitable for applications in high-performance coatings, adhesives, and composites. ontosight.ai For example, piperazine-based polymers have shown promise as stimuli-responsive materials. ntu.edu.sg

The potential material science applications are summarized in Table 2.

Table 2: Potential Material Science Applications of Piperazine, 1,4-dihexanoyl- Based Materials

| Application Area | Key Properties | Potential Functionality |

|---|---|---|

| Surface Coatings | Adhesion, corrosion resistance | Formation of protective self-assembled monolayers |

| Organogels | Solvent structuring, stimuli-responsive | Encapsulation and controlled release of active molecules |

Integration with Hybrid Systems for Enhanced Spectroscopic Probes and Analytical Techniques

The piperazine scaffold can be functionalized to create sophisticated analytical tools. By coupling Piperazine, 1,4-dihexanoyl- to chromophores or fluorophores, it is possible to develop novel spectroscopic probes.

Emerging research directions include:

Fluorescent Sensors: The hexanoyl chains of Piperazine, 1,4-dihexanoyl- could be modified to include a recognition unit for a specific analyte (e.g., a metal ion or a small organic molecule). Binding of the analyte could induce a conformational change in the molecule, leading to a detectable change in the fluorescence of an attached fluorophore. acs.org

Derivatization Reagents for Chromatography: Piperazine itself lacks a strong chromophore, making its detection at low concentrations by UV-Vis spectroscopy challenging. jocpr.comjocpr.com Chemical derivatization is often employed to enhance its detectability. jocpr.comjocpr.comresearchgate.net Piperazine, 1,4-dihexanoyl- could serve as a platform to develop new derivatizing agents for high-performance liquid chromatography (HPLC), enabling the sensitive and selective analysis of primary and secondary amines.

Mass Spectrometry Probes: The fragmentation patterns of piperazine derivatives in mass spectrometry can be highly informative. mdpi.com By designing derivatives of Piperazine, 1,4-dihexanoyl- with specific fragmentation behaviors, it may be possible to develop new probes for mass spectrometry-based imaging or proteomics.

Theoretical Advances in Understanding Complex Piperazine-Based Molecular and Supramolecular Interactions

A deeper understanding of the fundamental molecular and supramolecular properties of Piperazine, 1,4-dihexanoyl- is crucial for its rational design in various applications. Computational chemistry and theoretical modeling can provide invaluable insights into its behavior. nih.gov

Key areas for theoretical investigation include:

Supramolecular Assembly: The non-covalent interactions, particularly hydrogen bonding between the amide groups and van der Waals forces between the hexanoyl chains, will govern the self-assembly of these molecules into larger, ordered structures. rsc.org Theoretical studies can elucidate the nature and strength of these interactions, helping to predict and control the formation of supramolecular architectures such as sheets, fibers, or more complex networks. rsc.org

Solvent Effects: The interaction of Piperazine, 1,4-dihexanoyl- with different solvents will influence its solubility, conformational preferences, and aggregation behavior. Theoretical models can simulate these interactions and predict how the molecule will behave in various solvent systems.

A summary of key theoretical parameters and their significance is provided in Table 3.

Table 3: Theoretical Parameters for Characterizing Piperazine, 1,4-dihexanoyl-

| Parameter | Significance | Computational Method |

|---|---|---|

| Conformational Energy | Determines the most stable molecular shape | Density Functional Theory (DFT), Molecular Mechanics (MM) |

| Intermolecular Interaction Energy | Governs self-assembly and crystal packing | Symmetry-Adapted Perturbation Theory (SAPT), DFT with dispersion corrections |

| Solvation Free Energy | Predicts solubility in different solvents | Implicit and explicit solvent models in MD simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.